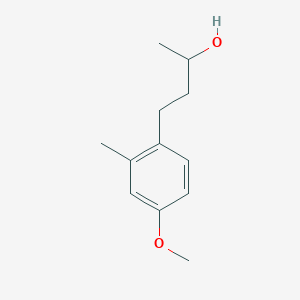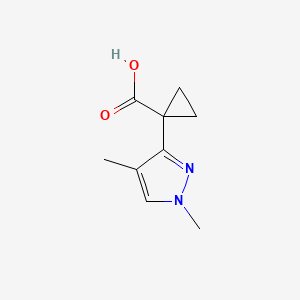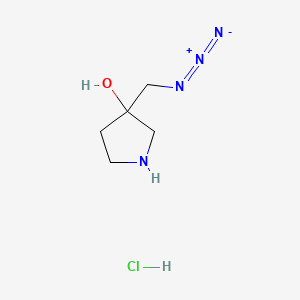
3-(Azidomethyl)pyrrolidin-3-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azidomethyl)pyrrolidin-3-olhydrochloride is a chemical compound that features a pyrrolidine ring substituted with an azidomethyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)pyrrolidin-3-olhydrochloride typically involves the introduction of an azido group into a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where a halomethylpyrrolidine is treated with sodium azide. The hydroxyl group can be introduced through oxidation reactions or by using hydroxyl-containing starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azidomethyl)pyrrolidin-3-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Sodium azide for introducing the azido group.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various azido-substituted compounds.
Wissenschaftliche Forschungsanwendungen
3-(Azidomethyl)pyrrolidin-3-olhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Utilized in the study of biochemical pathways and as a probe in bioorthogonal chemistry.
Industry: Employed in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(Azidomethyl)pyrrolidin-3-olhydrochloride involves its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and tracking molecules in biological systems. The azido group acts as a reactive handle that can be targeted by various chemical probes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxypyrrolidine: Similar structure but lacks the azido group.
Pyrrolidin-3-ol hydrochloride: Similar structure but lacks the azidomethyl group
Uniqueness
3-(Azidomethyl)pyrrolidin-3-olhydrochloride is unique due to the presence of both the azido and hydroxyl groups, which confer distinct reactivity and functionality. This makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology .
Eigenschaften
Molekularformel |
C5H11ClN4O |
|---|---|
Molekulargewicht |
178.62 g/mol |
IUPAC-Name |
3-(azidomethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H10N4O.ClH/c6-9-8-4-5(10)1-2-7-3-5;/h7,10H,1-4H2;1H |
InChI-Schlüssel |
JZHJTYGPQVXOAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1(CN=[N+]=[N-])O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



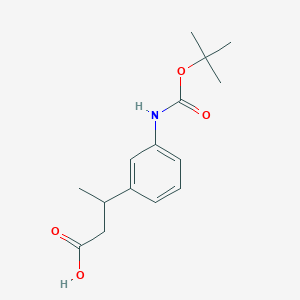
![Ethyl2-[(2-hydroxyethyl)amino]acetatehydrochloride](/img/structure/B13587026.png)
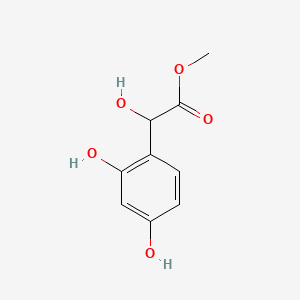
![t-butyl (1R)-2-hydroxy-1-[(methylsulfanyl)methyl]ethylcarbamate](/img/structure/B13587045.png)

![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13587053.png)



![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione,cis](/img/structure/B13587076.png)
